Structural Specificity in Acetylcholine Receptor Modulator Patent: N-Methyl-1-(pyridin-3-YL)ethanamine as Claimed Scaffold
In U.S. Patent 5,686,473, N-Methyl-1-(pyridin-3-YL)ethanamine is explicitly claimed as the core scaffold for acetylcholine receptor modulation, specifically with the substitution pattern A = --CH(CH3)--, B = --CH2--, Z = hydrogen, and Rα = methyl [1]. This exact structural configuration is required for compounds that displace acetylcholine receptor ligands from their binding sites [1]. In contrast, the positional isomer N-methyl-2-(pyridin-3-yl)ethanamine (CAS 19690-13-2), which features a linear ethyl linker between the pyridine ring and methylamine group, is documented to interact preferentially with histamine receptors (H1 and H3) rather than nAChRs . The α-branched geometry of 120741-33-5 imposes a distinct angular trajectory for the amine group relative to the pyridine ring, influencing receptor subtype recognition.
| Evidence Dimension | Patent-claimed receptor target specificity |
|---|---|
| Target Compound Data | nAChR modulator scaffold (Patent US 5,686,473, Claim 4) |
| Comparator Or Baseline | N-methyl-2-(pyridin-3-yl)ethanamine (CAS 19690-13-2): histamine H1/H3 receptor interaction |
| Quantified Difference | Divergent primary receptor target class (nAChR vs. histamine receptors); distinct therapeutic indication sets (neurodegenerative vs. vestibular disorders) |
| Conditions | Patent claims based on acetylcholine receptor ligand displacement assays; comparator documented in medicinal chemistry literature for Ménière's disease research |
Why This Matters
Procurement of the correct isomer is essential for nAChR-focused drug discovery programs; substitution with the linear analog would redirect the project toward an unintended receptor pharmacology.
- [1] U.S. Patent No. 5,686,473. Substituted pyridines useful as modulators of acetylcholine receptors. Claim 4: A = --CH(CH3)--, B = --CH2--, Z = hydrogen, Rα = methyl. View Source
